![molecular formula C18H19N3O4S B2761235 (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 868376-69-6](/img/structure/B2761235.png)
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H19N3O4S and its molecular weight is 373.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. Its molecular structure includes functional groups such as amides, thiazoles, and pyrrolidines, which are crucial for its reactivity and biological interactions.
Molecular Formula: C15H18N2O3S
Molecular Weight: 302.38 g/mol
IUPAC Name: this compound
Anticancer Properties
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer activity. For instance, a study on related compounds showed that they could inhibit the proliferation of various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer) through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Anticancer Activity Data
Compound | Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|---|
4d | A549 | 7.5 | 10 |
4e | MCF-7 | 6.0 | 12 |
4h | HT-29 | 8.0 | 9 |
The mechanism of action for compounds like this compound is believed to involve the inhibition of specific enzymes or receptors associated with cancer progression. Benzothiazole derivatives have been shown to interact with DNA, potentially leading to the disruption of replication in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, benzothiazole derivatives have demonstrated antimicrobial activity against various pathogens. The compound's ability to inhibit bacterial growth was assessed using the broth microdilution method against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
Microorganism | MIC (μg/mL) | Inhibition (%) |
---|---|---|
Staphylococcus aureus | 32 | 98 |
Escherichia coli | 64 | 95 |
These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
A comprehensive study evaluated various benzothiazole derivatives for their biological activity. The results indicated that modifications in the chemical structure significantly influenced their potency against different cancer cell lines and microbial strains. The study utilized both two-dimensional (2D) and three-dimensional (3D) cell culture models to assess the efficacy of these compounds .
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide. For instance, benzothiazole derivatives have shown significant cytotoxicity against various cancer cell lines. A comparative study indicated that certain derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
26Z | MDA-MB-231 | 1.35 ± 0.42 |
26Z | MCF-7 | 2.42 ± 0.48 |
These findings suggest that the compound may induce cell cycle arrest and apoptosis through mechanisms involving microtubule disruption .
Antimicrobial Activity
The antimicrobial efficacy of benzothiazole derivatives has been documented extensively. Compounds related to this compound have demonstrated potent activity against both Gram-positive and Gram-negative bacteria:
Compound | Bacteria | MIC (µg/mL) |
---|---|---|
8c | E. coli | <29 |
8b | S. aureus | <40 |
These results indicate that these compounds can inhibit bacterial growth by targeting essential metabolic processes .
Anti-inflammatory Properties
Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can modulate inflammatory pathways and may serve as potential therapeutic agents in conditions characterized by excessive inflammation .
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including the reaction of appropriate precursors under controlled conditions. Characterization techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compound .
Anticancer Efficacy
A study evaluated a series of benzothiazole derivatives for their cytotoxic effects on various cancer cell lines, revealing that certain derivatives significantly inhibited cell proliferation and induced apoptosis through mechanisms involving microtubule destabilization .
Antimicrobial Testing
Another research effort focused on synthesizing thiazolo-pyrimidine analogs and assessing their antimicrobial activity against bacterial strains and fungi, demonstrating broad-spectrum efficacy with minimal inhibitory concentrations below clinically relevant thresholds .
Propriétés
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-3-10-20-17-12(25-4-2)6-5-7-13(17)26-18(20)19-14(22)11-21-15(23)8-9-16(21)24/h3,5-7H,1,4,8-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWUDZXJTSHXQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)CN3C(=O)CCC3=O)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.